

# Toxicological Profile of alpha-Phellandrene: An In-depth Technical Guide

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Compound of Interest		
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## Introduction

alpha-Phellandrene ( $\alpha$ -phellandrene) is a cyclic monoterpene naturally occurring in the essential oils of various plants, including Eucalyptus and Pinus species. It is utilized in the fragrance and flavor industries and is being investigated for its potential pharmacological activities. This technical guide provides a comprehensive overview of the toxicological profile of  $\alpha$ -phellandrene, synthesizing available data on its acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, skin sensitization, and metabolic pathways. The information is presented to support safety assessments and guide future research and development.

## **Acute Toxicity**

The acute toxicity of  $\alpha$ -phellandrene has been evaluated through oral, dermal, and inhalation routes of exposure.

#### **Oral Toxicity**

The acute oral toxicity of  $\alpha$ -phellandrene in rats is low. The median lethal dose (LD50) has been reported to be 5700 mg/kg body weight.[1][2] In a study following OECD Guideline 401, administration of a single oral dose of 2200 mg/kg to Wistar rats resulted in no mortalities or clinical signs of toxicity over a 14-day observation period.[3]



#### **Dermal Toxicity**

The acute dermal toxicity of  $\alpha$ -phellandrene is also considered to be low. A study conducted in rabbits according to OECD Test Guideline 402 determined the dermal LD50 to be greater than 5,000 mg/kg. Another study in Wistar rats, following OECD Guideline 402, showed no mortalities or clinical effects at a dose of 2000 mg/kg.[3]

## **Inhalation Toxicity**

Quantitative data on the acute inhalation toxicity of  $\alpha$ -phellandrene is limited. One study in Wistar rats exposed to an aerosol of a substance containing  $\alpha$ -phellandrene at a concentration of 5.3 mg/L for 4 hours reported no mortalities.[3] However, clinical effects such as irregular respiration and changes in posture were observed.[3] For the structurally related monoterpene, d-limonene, a No Observed Adverse Effect Concentration (NOAEC) of 54.3 mg/m³ has been reported in a 2-week inhalation study in rats.[4]

**Summary of Acute Toxicity Data** 

Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	5700 mg/kg	[1][2]
LD50	Rat	Oral	> 2200 mg/kg	[3]
LD50	Rabbit	Dermal	> 5000 mg/kg	
LD50	Rat	Dermal	> 2000 mg/kg	[3]
LC50	Rat	Inhalation	No data available	-
NOAEC (read- across)	Rat	Inhalation	54.3 mg/m³ (d- limonene)	[4]

## **Skin Irritation and Sensitization**

Skin Irritation

**Alpha-phellandrene** is generally not considered to be a primary skin irritant.[1] However, some sources indicate that it may cause mild skin irritation.[5]



#### Skin Sensitization

There is evidence to suggest that α-phellandrene is a skin sensitizer. A Local Lymph Node Assay (LLNA) conducted in mice yielded a positive result, indicating its potential to cause allergic contact dermatitis. It has also been identified as a frequent reacting sensitizer in studies on contact allergies related to essential oils.[6]

## **Experimental Protocol: Local Lymph Node Assay (LLNA)**

The Local Lymph Node Assay (LLNA) is a method for identifying potential skin sensitizers. The protocol generally follows OECD Test Guideline 429.

#### Methodology:

- Animals: Typically, female CBA/J mice are used.
- Dose and Administration: Various concentrations of the test substance (α-phellandrene) in a suitable vehicle (e.g., acetone/olive oil) are applied to the dorsal surface of the ears of the mice for three consecutive days.
- Cell Proliferation Measurement: On day 5, the mice are injected intravenously with a radiolabeled substance (e.g., <sup>3</sup>H-methyl thymidine).
- Sample Collection and Processing: After a set period, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
- Data Analysis: The incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.





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Fig. 1: Experimental workflow for the Local Lymph Node Assay (LLNA).

## Genotoxicity

The genotoxicity of  $\alpha$ -phellandrene has been investigated in multiple assays with conflicting results.

#### Positive Genotoxicity Finding

A study utilizing the Drosophila melanogaster Somatic Mutation and Recombination Test (SMART), also known as the wing spot test, found evidence of genotoxicity.[6] The frequency of mutant spots was significantly increased at the lowest tested concentration of 1.5 μL/mL.[6]

# Experimental Protocol: Drosophila Wing Spot Test (SMART)

The Somatic Mutation and Recombination Test (SMART) is an in vivo assay that detects the loss of heterozygosity in the somatic cells of Drosophila melanogaster.

### Methodology:

- Crosses: Two specific strains of Drosophila with genetic markers on the third chromosome (e.g., multiple wing hairs, mwh, and flare, flr³) are crossed.
- Larval Exposure: The resulting trans-heterozygous larvae are exposed to the test substance (α-phellandrene) by feeding.

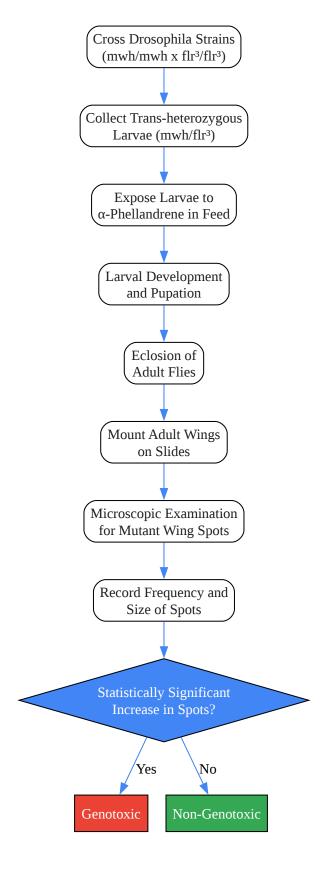
## Foundational & Exploratory





- Development: The larvae develop into adult flies.
- Wing Analysis: The wings of the adult flies are mounted on slides and examined under a microscope for the presence of mosaic spots (clones of cells with a mutant phenotype).
- Data Analysis: The frequency of different types of spots (small single spots, large single spots, and twin spots) is recorded and statistically compared to a negative control group. An increase in the frequency of spots indicates a genotoxic effect.





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Fig. 2: Experimental workflow for the Drosophila Wing Spot Test (SMART).



## **Negative Genotoxicity Findings**

In contrast to the positive result in the SMART assay, other assessments have concluded that (-)-(R)- $\alpha$ -phellandrene is not genotoxic.[4] However, specific details of the negative studies, such as the types of assays conducted (e.g., Ames test, in vitro chromosomal aberration assay) and the experimental protocols, are not readily available in the public domain. The genotoxicity of the related compound,  $\beta$ -phellandrene, has been studied, and while it induced DNA damage in the comet assay and was mutagenic in the Ames test, it did not cause chromosomal aberrations or micronuclei.[7]

## Carcinogenicity

There is currently a lack of long-term carcinogenicity studies on α-phellandrene.[6][8] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[1][2]

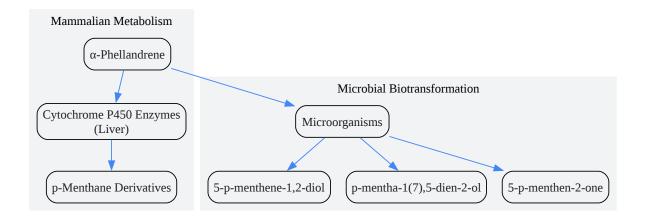
## **Reproductive and Developmental Toxicity**

Data on the reproductive and developmental toxicity of  $\alpha$ -phellandrene are limited. A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) has been conducted on (-)-(R)- $\alpha$ -phellandrene.[4] While the study concluded a Margin of Exposure (MOE) greater than 100 for the reproductive toxicity endpoint, detailed results of this study are not publicly available.[4]

## Metabolism

The metabolism of  $\alpha$ -phellandrene involves biotransformation into various metabolites. In vivo, it is metabolized into p-menthane derivatives. Microorganisms can also biotransform  $\alpha$ -phellandrene into metabolites such as 5-p-menthene-1,2-diol, p-mentha-1(7),5-dien-2-ol, and 5-p-menthen-2-one.[8] The specific cytochrome P450 (CYP) enzymes involved in the mammalian metabolism of  $\alpha$ -phellandrene have not been fully elucidated. As with other terpenes, it is likely that CYP enzymes in the liver, such as those from the CYP1, CYP2, and CYP3 families, play a role in its oxidative metabolism.[9][10]





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Fig. 3: Overview of  $\alpha$ -Phellandrene metabolism.

## **Signaling Pathways**

Much of the research on the signaling pathways involving  $\alpha$ -phellandrene has focused on its potential therapeutic effects, particularly its anti-cancer and anti-inflammatory properties.

#### **Anti-Cancer Effects**

In the context of cancer, α-phellandrene has been shown to induce apoptosis and autophagy in cancer cells. In human colon cancer cells, it enhances the apoptotic effect of 5-fluorouracil by modulating the mitochondria-dependent pathway, involving the upregulation of caspases-3, -8, and -9, as well as Bid and cytochrome c.[11][12] In human liver cancer cells, it has been found to trigger autophagy by affecting the AKT/LC3II/mTOR signaling pathway.[11][12]

#### **Anti-Inflammatory Effects**

The anti-inflammatory properties of  $\alpha$ -phellandrene are thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[8] It may also exert its effects by preventing NF- $\kappa$ B activity and inhibiting neutrophil migration.[13]



It is important to note that these signaling pathways are associated with the pharmacological activities of  $\alpha$ -phellandrene and are not necessarily indicative of toxicological mechanisms at relevant exposure levels.

## Conclusion

alpha-Phellandrene exhibits low acute oral and dermal toxicity. However, it is a skin sensitizer and has shown some evidence of genotoxicity in an in vivo insect assay, although other assessments have concluded it is not genotoxic. Data on its inhalation toxicity, carcinogenicity, and reproductive and developmental toxicity are limited. Further research is needed to fully characterize its toxicological profile, including clarification of its genotoxic potential through a comprehensive battery of tests, and to investigate its long-term effects. A deeper understanding of its metabolic pathways in mammals, including the specific CYP enzymes involved, would also be beneficial for a more complete safety assessment. This information is crucial for ensuring the safe use of  $\alpha$ -phellandrene in various applications and for guiding the development of any potential therapeutic uses.

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